Hsd17B13-IN-72

HSD17B13 NASH enzyme inhibition

Cross-chemotype potency variability among HSD17B13 inhibitors undermines assay reproducibility and SAR interpretation. Hsd17B13-IN-72 (Compound 62) provides a defined reference point (IC50 < 0.1 μM vs estradiol) for calibrating biochemical HSD17B13 assays and benchmarking novel analogs within the thiazole/isothiazole patent series. • Reference inhibitor for enzymatic assay calibration and dose-response standardization. • Scaffold-specific SAR tool for benzothieno-pyrimidinone pharmacophore exploration. • Comparator compound for quantifying potency gains in next-generation inhibitors. Selectivity across the broader 17β-HSD family is uncharacterized; pair with structurally distinct inhibitors for cellular target engagement studies. Supplied as research-grade reference standard with defined storage conditions.

Molecular Formula C25H21N3O3S2
Molecular Weight 475.6 g/mol
Cat. No. B12371064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-72
Molecular FormulaC25H21N3O3S2
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CN2C(=NC3=C(C2=O)C4=C(S3)C(=CC=C4)O)C5=C(C=C(C=C5)OC)C6CC6
InChIInChI=1S/C25H21N3O3S2/c1-13-26-15(12-32-13)11-28-23(17-9-8-16(31-2)10-19(17)14-6-7-14)27-24-21(25(28)30)18-4-3-5-20(29)22(18)33-24/h3-5,8-10,12,14,29H,6-7,11H2,1-2H3
InChIKeyQUHHKYJPNFTJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-72: A Benchmark HSD17B13 Inhibitor for Preclinical NASH/NAFLD Target Validation and Comparative Studies


Hsd17B13-IN-72 (also designated Compound 62) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated enzyme genetically validated as a protective target in non-alcoholic steatohepatitis (NASH/MASH) and related fibrotic liver diseases [1]. The compound exhibits inhibitory activity against HSD17B13 with an IC50 value of < 0.1 μM as measured using estradiol as substrate . It is cataloged under CAS 3004661-16-6 with a molecular formula of C25H21N3O3S2 and a molecular weight of 475.58 g/mol, and is commercially available from multiple vendors as a reference-standard grade research compound .

Why Hsd17B13-IN-72 Cannot Be Substituted by Other HSD17B13 Inhibitors Without Quantitative Scrutiny


Despite belonging to the same broad therapeutic class of HSD17B13 inhibitors, compounds within this category exhibit extreme divergence in potency, selectivity profile, metabolic stability, and in vivo translatability—parameters that directly govern experimental outcomes in preclinical NASH/NAFLD research. For example, the field has progressed from early micromolar-range inhibitors to sub-nanomolar compounds with liver-targeting properties, and the reported in vivo anti-MASH efficacy of more advanced analogs such as compound 32 (IC50 = 2.5 nM) stands in stark contrast to earlier chemical probes lacking published in vivo validation [1]. Furthermore, Hsd17B13-IN-72 (Compound 62) originates from a distinct patent chemical series (thiazole/isothiazole scaffold) and its selectivity across the broader 17β-HSD family remains uncharacterized in public literature, whereas other HSD17B13 inhibitors have demonstrated defined selectivity windows (e.g., HSD17B13-IN-105 showing ~875-fold selectivity over 17β-HSD4) . Consequently, substituting one HSD17B13 inhibitor for another without accounting for these quantitative differences can compromise assay reproducibility, confound structure-activity relationship (SAR) interpretations, and undermine comparative pharmacology studies [2].

Hsd17B13-IN-72: Head-to-Head and Comparative Quantitative Evidence for Scientific Procurement


Biochemical Inhibitory Potency of Hsd17B13-IN-72 Against Estradiol Substrate

Hsd17B13-IN-72 (Compound 62) exhibits inhibitory activity against hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) with an IC50 value of < 0.1 μM using estradiol as substrate. This places the compound in the sub-100 nanomolar potency range, representing the baseline activity threshold for the thiazole/isothiazole chemical series disclosed in WO2022216627A1 [1]. For context, more recently optimized HSD17B13 inhibitors have achieved substantially higher potency, with compound 32 attaining an IC50 of 2.5 nM (approximately 40-fold more potent than the upper bound of Hsd17B13-IN-72) [2]. The potency differential directly informs experimental design for dose-response studies and SAR campaigns.

HSD17B13 NASH enzyme inhibition

Chemical Scaffold and Patent Series Origin: Thiazole/Isothiazole Backbone of Hsd17B13-IN-72

Hsd17B13-IN-72 (Compound 62) is derived from the thiazole/isothiazole chemical series disclosed in WIPO patent WO2022216627A1, assigned to Inipharm Inc [1]. The compound's structural formula is C25H21N3O3S2, with a molecular weight of 475.58 g/mol and a benzothieno-pyrimidinone core featuring a 2-cyclopropyl-4-methoxyphenyl substituent and an 8-hydroxy group . In contrast, more advanced inhibitors such as compound 32 (from J Med Chem 2025) belong to a distinct chemotype optimized for liver-targeting and superior microsomal stability, while BI-3231 represents yet another scaffold with an uncompetitive NAD+-dependent binding mechanism [2][3]. Hsd17B13-IN-105 (Compound EX.87, CAS 3012624-88-0), though sharing the HSD17B13 target, possesses a different molecular framework (C15H14F3N3O4, MW 357.28) and a distinct selectivity fingerprint .

HSD17B13 thiazole scaffold

Target Selectivity Profile: Undefined Window for Hsd17B13-IN-72 vs. Quantified Comparator Selectivity

No peer-reviewed publication or vendor datasheet has reported a quantitative selectivity profile for Hsd17B13-IN-72 against related 17β-HSD family members (e.g., HSD17B1, HSD17B2, HSD17B4, HSD17B7) or other off-target enzymes. In contrast, HSD17B13-IN-105 (Compound EX.87) has a published selectivity ratio of approximately 875-fold against HSD17B4, with IC50 values of 0.036 μM for HSD17B13 versus 31.5 μM for HSD17B4 . BI-3231, a well-characterized chemical probe, demonstrates high selectivity across the broader HSD family and other nuclear receptors, with no significant off-target activity at 10 μM in profiling panels [1]. The absence of selectivity data for Hsd17B13-IN-72 represents a critical information gap that must be considered when designing experiments requiring clean target engagement without confounding off-target effects.

HSD17B13 selectivity off-target

In Vivo Efficacy Data: Absent for Hsd17B13-IN-72 vs. Validated Comparators

There are no published in vivo efficacy studies for Hsd17B13-IN-72 in any NASH, NAFLD, or MASH animal model. The compound remains characterized exclusively at the in vitro biochemical level (IC50 < 0.1 μM). By contrast, compound 32 has been rigorously evaluated in multiple mouse models of MASH, where it exhibited robust anti-MASH effects including improved liver microsomal stability and a superior pharmacokinetic profile relative to BI-3231, with mechanistic evidence of SREBP-1c/FAS pathway regulation [1]. Additionally, while BI-3231 has been extensively used as a chemical probe in cellular assays, no in vivo efficacy of a small-molecule HSD17B13 inhibitor was reported in the literature prior to the 2025 disclosure of compound 32 [1]. Hsd17B13-IN-72 thus occupies a distinct position as an in vitro-only research tool with no demonstrated translational in vivo activity.

HSD17B13 in vivo MASH

Commercial Availability and Supply Chain: Procurement Status of Hsd17B13-IN-72 vs. Comparators

Hsd17B13-IN-72 (CAS 3004661-16-6) is commercially available from multiple research chemical vendors including MedChemExpress (Cat. HY-157720) and TargetMol (Cat. T86663) . TargetMol lists the compound with pack sizes of 25 mg, 50 mg, and 100 mg, with an indicated availability of 3-6 months lead time . In contrast, BI-3231 (CAS 2894848-07-6) is available from Selleck Chemicals and other vendors as a well-validated chemical probe . HSD17B13-IN-105 (CAS 3012624-88-0) is available through MedChemExpress (Cat. HY-174253) . Compound 32, as a recently disclosed 2025 chemical entity, has not yet been commercialized through major vendor channels. Hsd17B13-IN-72's extended lead time of 3-6 months for larger quantities may impact research timelines and should be factored into procurement planning.

HSD17B13 commercial availability procurement

Hsd17B13-IN-72: Evidence-Based Application Scenarios for Preclinical Liver Disease Research


In Vitro Biochemical Assay Calibration and Potency Benchmarking

Hsd17B13-IN-72 is optimally deployed as a reference inhibitor for establishing baseline HSD17B13 enzymatic assay sensitivity and for calibrating dose-response curves in biochemical screening campaigns. With its defined IC50 of < 0.1 μM against estradiol substrate, the compound provides a reproducible potency reference point against which newly synthesized analogs or next-generation HSD17B13 inhibitors can be quantitatively compared . This application is particularly valuable in academic and industrial medicinal chemistry programs where SAR optimization requires consistent internal benchmarking across compound series.

Scaffold-Specific Structure-Activity Relationship (SAR) Studies

Given its origin from the thiazole/isothiazole patent series (WO2022216627A1), Hsd17B13-IN-72 (Compound 62) serves as a critical chemical tool for exploring SAR within this specific chemotype [1]. Researchers investigating the impact of benzothieno-pyrimidinone modifications, cyclopropyl substituents, or thiazolyl-methyl positioning on HSD17B13 inhibition can use this compound as a reference scaffold. This application is particularly relevant for groups seeking to understand the pharmacophore requirements for HSD17B13 engagement within this patent space, distinct from alternative chemotypes such as those represented by BI-3231 or HSD17B13-IN-105 [2].

Target Engagement Studies in Cell-Based NASH/NAFLD Models with Defined Off-Target Controls

Hsd17B13-IN-72 may be employed in cellular assays of lipid droplet formation, hepatocyte steatosis, or inflammatory signaling where HSD17B13 inhibition is hypothesized to confer protective effects. However, given the absence of published selectivity data for this compound, its use in such studies requires parallel testing with structurally distinct HSD17B13 inhibitors (e.g., HSD17B13-IN-105 with its 875-fold selectivity over HSD17B4) to distinguish target-specific effects from off-target contributions . This comparative pharmacology approach is essential for generating robust, interpretable data linking HSD17B13 inhibition to cellular phenotypes.

Comparator Arm for Evaluating Next-Generation Liver-Targeted Inhibitors

In the context of the evolving HSD17B13 inhibitor landscape—where newer compounds such as compound 32 have demonstrated robust in vivo anti-MASH activity with liver-targeting properties—Hsd17B13-IN-72 serves as a valuable comparator representing an earlier-generation inhibitor with in vitro-only validation [3]. Procurement of Hsd17B13-IN-72 alongside advanced in vivo-validated inhibitors enables researchers to quantify the magnitude of improvement conferred by multiparameter optimization efforts, particularly in head-to-head studies comparing potency, metabolic stability, and cellular efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-72

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.